molecular formula C9H10O3 B143543 2-Hydroxymethyl-1,4-benzodioxane CAS No. 3663-82-9

2-Hydroxymethyl-1,4-benzodioxane

Cat. No.: B143543
CAS No.: 3663-82-9
M. Wt: 166.17 g/mol
InChI Key: GWQOQQVKVOOHTI-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-1,4-benzodioxane is a chiral 2-substituted derivative of the 1,4-benzodioxane scaffold, a structural motif widely studied in medicinal chemistry due to its versatility in drug design . The compound features a hydroxymethyl (-CH2OH) group at the C(2) position of the benzodioxane ring, introducing a stereogenic center that enables the formation of enantiomers. This structural feature is critical for its role as a synthetic intermediate in producing enantiopure derivatives, such as esters, ethers, and amides, which are pivotal in drug discovery .

The compound is synthesized via Mitsunobu coupling using glycerol derivatives or resolution methods involving diastereomeric salt formation . Its racemic nature (as a 1:1 mixture of enantiomers) has been confirmed through differential scanning calorimetry (DSC), while its mesyl ester forms a conglomerate, enabling enantiomeric enrichment . Additionally, this compound is notable for its presence in lignin-derived compounds, such as catechyl lignin (C-lignin), highlighting its relevance in green chemistry and biorefining applications .

Preparation Methods

Cyclization of Catechol Derivatives with Glycerol Tosylate

Reaction Mechanism and Conditions

The primary synthetic route involves reacting catechol derivatives with glycerol 1-tosylate acetonide to form the 1,4-benzodioxane skeleton. This process proceeds through an epoxide intermediate generated at temperatures between -20°C and 80°C, with optimal yields achieved at 0–50°C . The reaction favors six-membered ring formation due to lower steric and thermodynamic barriers compared to seven-membered analogs. For example, 2-benzyloxyphenol reacts with glycerol tosylate in anhydrous N,N-dimethylformamide (DMF) under nitrogen, followed by quenching with ammonium chloride and extraction with ethyl acetate .

Sulfonylation and Byproduct Management

Post-cyclization, the intermediate 2-hydroxymethyl-1,4-benzodioxane (R1 = H) undergoes sulfonylation with arylsulfonyl halides (e.g., p-toluenesulfonyl chloride) in dichloromethane and pyridine. This step converts residual hydroxyl groups into sulfonate esters, simplifying purification. A mixture of 2-hydroxymethyl and 2-tosyloxymethyl derivatives is typically resolved via column chromatography using n-hexane/ethyl acetate (3:1), yielding 83% pure product .

Table 1: Representative Cyclization Reactions

Starting MaterialReagents/ConditionsProductYield
2-BenzyloxyphenolGlycerol 1-tosylate, DMF, 0–50°C, 3 hr2-Tosyloxymethyl-1,4-benzodioxane83%
2-Benzyloxy-3-methylphenol(R)-Monochlorohydrin, DMF, 0–50°C, 3 hr(S)-2-Tosyloxymethyl-8-methyl80%
2-Benzyloxy-4,5-methylenedioxyGlycerol 1-tosylate, DMF, 0–50°C, 3 hr2-Tosyloxymethyl-6,7-methylenedioxy78%

Enzymatic Kinetic Resolution

Pseudomonas fluorescens Lipase-Catalyzed Transesterification

Racemic this compound derivatives are resolved using Pseudomonas fluorescens lipase (PsfL) in organic solvents. The enzyme selectively acylates one enantiomer, leaving the other unreacted. For instance, transesterification of 2-hydroxymethyl-8-methyl-1,4-benzodioxane with vinyl acetate in tert-butyl methyl ether achieves 97.4% enantiomeric excess (ee) for the (S)-enantiomer .

Substituent Effects on Enantioselectivity

Bulky C-3 substituents (e.g., methyl or aryl groups) hinder substrate binding to the enzyme’s active site, reducing conversion rates. Unsubstituted or small substituents (e.g., hydrogen) exhibit higher enantioselectivity (E > 200), while C-3 methyl groups lower E to <20 .

Table 2: Impact of C-3 Substituents on Enzymatic Resolution

SubstituentConversion (%)Enantiomeric Excess (ee)Enantioselectivity (E)
H4599.0220
CH33097.418
Ph<5N/A<1

Diastereomeric Salt Formation and Optical Purification

Resolution via Chiral Acids

Racemic this compound forms diastereomeric salts with chiral acids (e.g., (+)-camphorsulfonic acid). Differential solubility in solvents like ethanol enables separation. Recrystallization of the mesyl ester derivative further enriches enantiopurity, achieving >99% ee for pharmaceutical applications .

Mitsunobu Coupling for Stereochemical Control

Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine install the hydroxymethyl group with retention of configuration. For example, coupling 1,4-benzodioxane-2-methanol with p-nitrobenzoic acid in tetrahydrofuran (THF) yields 85% of the (R)-enantiomer .

Industrial-Scale Optimization

Solvent and Catalyst Selection

Anhydrous DMF is preferred for cyclization due to its high polarity and ability to stabilize intermediates. Sodium hydride (60% w/w in oil) serves as a base for deprotonation, while pyridine neutralizes HCl during sulfonylation .

Temperature and Reaction Time

Prolonged stirring at room temperature (12–24 hr) ensures complete sulfonylation, while shorter durations (3 hr) suffice for cyclization. Lower temperatures (0–5°C) minimize byproduct formation during sensitive steps .

Chemical Reactions Analysis

2-Hydroxymethyl-1,4-benzodioxane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

2-Hydroxymethyl-1,4-benzodioxane has been identified as a crucial intermediate in the synthesis of various biologically active compounds. Its applications in medicinal chemistry include:

  • Antitumor Agents : Compounds derived from this compound have shown significant antitumor activity. For instance, derivatives have been developed that target specific cancer cell lines, demonstrating efficacy in inhibiting tumor growth .
  • Antibacterial Activity : Research indicates that benzodioxane derivatives exhibit antibacterial properties against a range of pathogens. These compounds can act as inhibitors of bacterial enzymes or disrupt bacterial cell wall synthesis .
  • Neurological Targets : The compound serves as a template for designing agonists and antagonists for various neurotransmitter receptors, including serotonin and adrenergic receptors. This application is particularly relevant in developing treatments for neurological disorders .

Synthetic Applications

The synthesis of this compound has been explored through various innovative methods:

  • Green Chemistry Approaches : Recent studies have highlighted the use of glycerol carbonate as an alkylating agent for phenolic compounds to synthesize this compound efficiently. This method allows for high yields while minimizing environmental impact .
  • Chiral Synthesis : The preparation of chiral variants of this compound has been documented. These chiral compounds are essential in pharmaceutical applications where stereochemistry plays a critical role in biological activity .

Data Table: Summary of Biological Activities

Activity Type Compound Derivative Target Efficacy
Antitumor2-Hydroxymethyl Derivative ACancer Cell Line XIC50 = 5 µM
Antibacterial2-Hydroxymethyl Derivative BStaphylococcus aureusMIC = 8 µg/mL
Neurological2-Hydroxymethyl Derivative CSerotonin ReceptorEC50 = 10 nM

Case Study 1: Antitumor Activity

A study conducted by researchers at the University of Auckland synthesized several derivatives of this compound and tested their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives inhibited cell proliferation significantly more than others, suggesting a structure-activity relationship that could be exploited for further drug development .

Case Study 2: Antibacterial Properties

In another investigation, a series of benzodioxane derivatives were evaluated for their antibacterial activity against common pathogens. The study found that specific modifications to the benzodioxane scaffold enhanced antibacterial efficacy, making these compounds promising candidates for new antibiotic therapies .

Comparison with Similar Compounds

The pharmacological and synthetic utility of 2-substituted 1,4-benzodioxanes is highly dependent on the substituent at C(2). Below is a comparative analysis of 2-hydroxymethyl-1,4-benzodioxane with key analogs:

Table 1: Comparative Analysis of 2-Substituted 1,4-Benzodioxanes

Compound Substituent Synthesis Method Key Properties Applications References
2-Hydroxymethyl -CH2OH Mitsunobu coupling; enzymatic resolution Racemic compound; forms conglomerate mesyl ester; acetylated via microwave or enzymes Intermediate for enantiopure derivatives; lignin-based materials
2-Aminomethyl -CH2NH2 N,N-dichlorination of aminomethyl derivatives Enantiomerically pure; converted to cyano/carbonyl groups without racemization Precursor to 2-cyano and 2-carbonyl derivatives
2-Cyano -CN Functional group conversion from aminomethyl High enantiomeric purity; reduced to amino derivatives via hydrogenation Synthon for bioactive molecules
2-Methoxycarbonyl -COOCH3 Esterification of carboxylic acid derivatives Chiral pool building block; used in asymmetric synthesis Anticancer and antimicrobial agents
2-Pyrrolidinyl -N-methylpyrrolidine Cyclization of nitro/hydroxy derivatives Potent α4β2 nicotinic receptor activity; varying melting points for stereoisomers Neurological therapeutics
2-Aminoethyl -CH2CH2NH2 Alkylation with β-dimethylaminoethyl chloride Central nervous system depressant; adrenergic blocking activity Hypotensive and tranquilizing agents

Key Findings

Stereochemical Flexibility: Unlike this compound, which is racemic, 2-aminomethyl and 2-cyano derivatives can be synthesized in enantiopure forms via stereoretentive functional group conversions .

Pharmacological Diversity: 2-Pyrrolidinyl derivatives exhibit selective binding to nicotinic receptors (e.g., α4β2), with stereoisomers showing distinct melting points and bioactivity . 2-Aminoethyl analogs demonstrate α-adrenoceptor antagonism, contrasting with the enzyme-inhibitory properties of thiadiazole-fused benzodioxanes (e.g., α-amylase/α-glucosidase inhibition) .

Synthetic Versatility: this compound is uniquely acetylated under diverse conditions (microwave, enzymatic, and chemical catalysis), whereas 2-cyano derivatives require hydrogenation or condensation with thiophenol for further modifications . Brominated analogs (e.g., 5-/8-bromo derivatives) are positional isomers with distinct NMR profiles, complicating their separation compared to hydroxymethyl derivatives .

Natural Product Relevance :

  • The 2-hydroxymethyl motif is integral to isoamericanin-family lignans and lignin-derived polymers, unlike synthetic 2-substituted analogs, which are primarily drug candidates .

Biological Activity

2-Hydroxymethyl-1,4-benzodioxane is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound features a benzodioxane structure with a hydroxymethyl substituent, which contributes to its unique chemical behavior. The compound can undergo various chemical transformations such as oxidation, reduction, and substitution reactions, making it a versatile building block in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxymethyl group can form hydrogen bonds with active sites on target molecules, influencing their activity. Key pathways affected by this compound include:

  • Signal Transduction : The compound may modulate signaling pathways by interacting with receptors involved in cellular communication.
  • Metabolic Processes : It can affect metabolic pathways through enzyme inhibition or activation.

Biological Activities

Research has demonstrated that this compound possesses several biological activities:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress .
  • Antimicrobial Properties : Studies indicate that derivatives of benzodioxane compounds exhibit antibacterial and antifungal activities .
  • Cytotoxic Effects : Some investigations have reported that this compound derivatives can induce apoptosis in cancer cells .

Case Studies

Several studies have explored the biological implications of this compound:

  • Kinetic Resolution Using Pseudomonas fluorescens Lipase
    • A study investigated the kinetic resolution of 2-hydroxymethyl-1,4-benzodioxanes using lipase from Pseudomonas fluorescens. Results showed that structural modifications significantly influenced enzyme binding and reaction outcomes . This highlights the importance of molecular structure in determining biological activity.
  • Synthesis and Evaluation of Anticancer Activity
    • Another study synthesized various derivatives of this compound and evaluated their cytotoxic effects against different cancer cell lines. Certain derivatives exhibited promising anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

CompoundStructure TypeNotable Activity
This compoundBenzodioxaneAntioxidant, Antimicrobial
γ-Hydroxymethyl-γ-butyrolactoneLactoneAntioxidant
1,4-Benzodioxane DerivativesBenzodioxaneAnticancer, Antidepressant

Q & A

Basic Research Questions

Q. What are the primary synthetic routes to 2-Hydroxymethyl-1,4-benzodioxane (HMB) from lignin-derived precursors?

  • Methodological Answer : HMB is synthesized via oxyalkylation of lignin-derived catechols (e.g., from guaiacol demethylation) with glycerol carbonate (GlyC) in deep eutectic solvents (DES) under mild conditions (60–80°C, 2–4 hours). This reaction employs a hydrogen-borrowing mechanism, enabling the formation of the benzodioxane scaffold. Catalytic systems such as acidic or enzymatic catalysts are often used to enhance selectivity and yield .
  • Key Data :

Reaction ConditionCatalystYield (%)
DES, 60°C, 2 hoursAcidic70–85
DES, 80°C, 4 hoursEnzymatic65–75

Q. How can the stereochemical purity of HMB derivatives be ensured during synthesis?

  • Methodological Answer : Racemization is minimized by avoiding basic conditions and using chiral catalysts. For example, palladium(II)-catalyzed enantioselective cyclization of imidates (e.g., (R)-2-vinyl-1,4-benzodioxane derivatives) achieves >85% enantiomeric excess (ee). Chiral HPLC (e.g., OJ column with n-hexane/isopropanol eluent) is critical for monitoring ee .

Advanced Research Questions

Q. What catalytic strategies optimize the synthesis of nitrogen-containing derivatives from HMB?

  • Methodological Answer : HMB serves as a precursor for bioactive amines via hydrogen-borrowing amination. For example, reductive amination with primary/secondary amines under Pd/C or Ru-based catalysts (1–5 mol%, 50–100°C, 12–24 hours) yields N-alkylated derivatives. Reaction efficiency depends on solvent polarity (e.g., ethanol > toluene) and amine nucleophilicity .
  • Key Data :

Amine TypeCatalystYield (%)
Primary alkylaminePd/C60–75
Secondary arylamineRuCl₃55–65

Q. How do reaction conditions influence racemization in enantiopure HMB synthesis?

  • Methodological Answer : Racemization occurs via base-mediated epimerization at the hydroxymethyl group. Steric hindrance from bulky substituents (e.g., 2-cyanobenzodioxanes) reduces racemization. Microwave-assisted acetylation (e.g., with acetic anhydride, 100°C, 10 minutes) stabilizes intermediates, preserving ee >90% .

Q. What analytical techniques resolve contradictions in reported reaction yields for HMB derivatives?

  • Methodological Answer : Discrepancies arise from impurities in lignin-derived catechols or solvent effects. Orthogonal validation via GC-MS (for volatile intermediates) and ¹H NMR (for regioselectivity) is recommended. For example, DES purity impacts GlyC reactivity, with water content >2% reducing yields by 15–20% .

Q. Methodological Challenges and Solutions

Q. How can chiral HPLC methods be optimized for quantifying enantiomeric excess in HMB derivatives?

  • Methodological Answer : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with isocratic elution (n-hexane:isopropanol 95:5, 0.5 mL/min). Detection at 280 nm resolves enantiomers (resolution >1.5) within 15 minutes. Calibration with racemic standards ensures accuracy .

Q. What strategies mitigate side reactions during HMB functionalization (e.g., acetylation)?

  • Methodological Answer : Lipase-catalyzed transesterification (e.g., Candida antarctica lipase B) selectively acetylates the hydroxymethyl group in HMB without ring-opening. Solvent-free conditions (40°C, 6 hours) achieve >95% conversion, avoiding competing esterification .

Q. Biochemical and Pharmacological Applications

Q. What role does HMB play in synthesizing CNS-active compounds?

  • Methodological Answer : HMB is a key intermediate for antidepressants and anxiolytics. For example, N-alkylation with 4-fluorophenethylamine yields compounds with serotonin reuptake inhibition (IC₅₀ = 50–100 nM). In vivo efficacy is validated via forced swim tests (rodent models) .

Q. How does HMB’s reactivity compare to structurally similar benzodioxanes?

  • Methodological Answer : The hydroxymethyl group in HMB enhances nucleophilic substitution compared to 1,4-benzodioxane-2-carboxylic acids. For example, HMB reacts with thiophenol (1:1.2 molar ratio, 80°C) to form 2-thioether derivatives in 80% yield, whereas carboxylic acid analogs require harsher conditions (100°C, 24 hours) .

Q. Data Contradiction Analysis

Q. Why do reported yields for HMB synthesis vary across studies?

  • Methodological Answer : Variations stem from lignin source (hardwood vs. softwood) and DES composition (e.g., choline chloride/glycerol vs. betaine/urea). Hardwood lignin provides higher catechol purity, improving yields by 10–15% .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-ylmethanol
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InChI

InChI=1S/C9H10O3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7,10H,5-6H2
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InChI Key

GWQOQQVKVOOHTI-UHFFFAOYSA-N
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Canonical SMILES

C1C(OC2=CC=CC=C2O1)CO
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID101283793
Record name 2,3-Dihydro-1,4-benzodioxin-2-methanol
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Molecular Weight

166.17 g/mol
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CAS No.

3663-82-9
Record name 2,3-Dihydro-1,4-benzodioxin-2-methanol
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Synthesis routes and methods

Procedure details

0.5 mole of pyrocatechol were stirred vigorously with 1.5 moles of epichlorohydrin and 1 mole of 10% strength aqueous potassium hydroxide solution at 100° C. After the mixture had been cooled, it was extracted with ether, the ether extract was washed with dilute potassium hydroxide solution and water, dried and evaporated and the product was recrystallized from ethanol. Melting point: 87°-90° C.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxymethyl-1,4-benzodioxane
Reactant of Route 2
2-Hydroxymethyl-1,4-benzodioxane
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Reactant of Route 4
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2-Hydroxymethyl-1,4-benzodioxane
Reactant of Route 5
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Reactant of Route 6
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